N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide
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Overview
Description
N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide is a synthetic organic compound characterized by its unique structure, which includes two ethylphenyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide typically involves the reaction of 2,6-diethylphenylamine with 4-ethylphenylalanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,6-Diethylphenyl)-N-(4-methylphenyl)alaninamide
- N~2~-(2,6-Diethylphenyl)-N-(4-isopropylphenyl)alaninamide
- N~2~-(2,6-Diethylphenyl)-N-(4-tert-butylphenyl)alaninamide
Uniqueness
N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89312-28-7 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2,6-diethylanilino)-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O/c1-5-16-11-13-19(14-12-16)23-21(24)15(4)22-20-17(6-2)9-8-10-18(20)7-3/h8-15,22H,5-7H2,1-4H3,(H,23,24) |
InChI Key |
IXPXQIXVJOXIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)NC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
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